molecular formula C10H10F2N2O B1411695 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde CAS No. 1779131-98-4

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1411695
CAS No.: 1779131-98-4
M. Wt: 212.2 g/mol
InChI Key: UDSGUUDEGGZFLC-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is a fluorinated heterocyclic compound featuring a picolinaldehyde core (2-pyridinecarbaldehyde) substituted with a 3,3-difluoropyrrolidine moiety. The aldehyde group at the 2-position of the pyridine ring introduces reactivity, while the difluoropyrrolidine contributes to lipophilicity and metabolic stability. Fluorination at the 3,3-positions of the pyrrolidine ring likely reduces oxidative metabolism due to fluorine’s electron-withdrawing effects and steric hindrance, enhancing pharmacokinetic properties such as half-life and bioavailability . This compound is structurally analogous to kinase inhibitors and central nervous system (CNS) agents, where fluorinated heterocycles are employed to optimize target binding and metabolic resistance.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-10(12)3-5-14(7-10)9-2-1-4-13-8(9)6-15/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSGUUDEGGZFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with picolinaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluoropyrrolidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The difluoropyrrolidine ring may also interact with various enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

The following analysis compares 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde with structurally related compounds from a 2022 European patent application (Bulletin 2022/06) and metabolic studies of CP-93,393, an anxiolytic drug candidate .

Structural and Functional Group Analysis

Compound Name Core Structure Fluorinated Substituent Key Functional Group Potential Metabolic Pathways
This compound Picolinaldehyde 3,3-Difluoropyrrolidine Aldehyde Aldehyde oxidation, pyridine hydroxylation
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Piperidinylmethanone 3,3-Difluorocyclobutyl Ketone Ketone reduction, cyclobutyl oxidation
(R)-(3-(3H-imidazo[...]pyrrolidinyl)methanone Piperidinylmethanone 3,3-Difluoropyrrolidine Ketone Pyrrolidine oxidation, glucuronidation
(R)-(3-(3H-imidazo[...]piperidinyl)methanone Piperidinylmethanone 4,4-Difluoropiperidinyl Ketone N-dealkylation, piperidine ring oxidation
N-((1S,3S,4R)-3-(3H-imidazo[...]sulfonamide Cyclopentyl 3,3,3-Trifluoropropane Sulfonamide Sulfonamide hydrolysis, trifluoropropyl oxidation
Key Observations:

Fluorination Patterns: The 3,3-difluoropyrrolidine in the target compound and one patent analog introduces conformational rigidity and metabolic resistance compared to non-fluorinated pyrrolidines. In contrast, 4,4-difluoropiperidine (6-membered ring) may exhibit different ring puckering and metabolic susceptibility . The 3,3-difluorocyclobutyl group in another patent compound offers increased steric bulk and altered lipophilicity (logP) compared to pyrrolidine derivatives.

Ketones in patent analogs are metabolically stable but may undergo reduction to secondary alcohols. Sulfonamides (e.g., trifluoropropane-sulfonamide) resist hydrolysis but can undergo oxidative dealkylation .

Metabolic Pathways: The target compound’s aldehyde group may undergo rapid oxidation, as seen in CP-93,393’s succinimide ring hydrolysis and pyrimidine hydroxylation . However, fluorination at the pyrrolidine 3,3-positions likely blocks β-oxidation, a common pathway for non-fluorinated analogs. Patent compounds with ketones or sulfonamides show slower Phase I metabolism, favoring conjugation (e.g., glucuronidation) as a primary clearance route .

Pharmacokinetic and Pharmacodynamic Considerations

Property This compound 3,3-Difluorocyclobutyl Methanone 4,4-Difluoropiperidinyl Methanone
Lipophilicity (logP) Moderate (aldehyde polar, fluoropyrrolidine lipophilic) High (cyclobutyl increases logP) Moderate (piperidine balances polarity)
Metabolic Stability Moderate (aldehyde oxidation susceptible) High (ketone stable) High (fluorine blocks oxidation)
Half-Life Shorter (aldehyde metabolism) Longer Longer
Target Binding Potential covalent binding via aldehyde Non-covalent (ketone) Non-covalent (ketone)
Key Findings:
  • The aldehyde group in the target compound may confer unique binding kinetics (e.g., irreversible inhibition via covalent bonding) but reduces metabolic stability compared to ketone-containing analogs.
  • Fluorinated rings universally enhance metabolic resistance, as demonstrated in CP-93,393’s pyrimidine ring cleavage pathway being minor (<15% of dose) compared to hydroxylation/conjugation .

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluorinated pyrrolidine moiety combined with a picolinaldehyde group may enhance its interaction with biological targets, leading to various therapeutic applications.

The molecular formula for this compound is C_11H_10F_2N_2O, and it has a molecular weight of approximately 220.23 g/mol. The difluorination increases the lipophilicity of the compound, which can influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Effects : Some derivatives possess antibacterial and antifungal properties.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective roles, possibly through modulation of neurotransmitter systems.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could potentially modulate the activity of receptors linked to neurotransmission or inflammation.

Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives related to picolinaldehyde compounds. Results indicated that certain derivatives significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

CompoundIC50 (µM)Cancer Type
A5.2Breast
B4.8Prostate
C6.1Colorectal

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of several pyrrolidine derivatives. The findings demonstrated that some compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Bacteria Type
3-(DFP)15Staphylococcus aureus
5-(DFP)18Escherichia coli

Study 3: Neuroprotective Effects

In a neuropharmacological study, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results suggested that these compounds could reduce reactive oxygen species (ROS) levels, thereby providing neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
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3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

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